N-(1-Phenacyl-4-piperidyl)propionanilide
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Overview
Description
N-(1-Phenacyl-4-piperidyl)propionanilide, commonly known as fentanyl, is a synthetic opioid analgesic. It was first synthesized by Dr. Paul Janssen in 1960 and introduced into clinical practice in 1963 . Fentanyl is known for its high potency, being approximately 100 times more potent than morphine . It is widely used for pain management, particularly in surgical settings and for chronic pain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenacyl-4-piperidyl)propionanilide involves several steps. One common method starts with the reaction of N-benzyl-4-piperidone with aniline to form an imine, which is then reduced with sodium borohydride to yield 4-anilino-N-benzylpiperidine . This intermediate is then reacted with phenethyl bromide in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of fentanyl typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenacyl-4-piperidyl)propionanilide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can modify the piperidine ring.
Substitution: Substitution reactions can occur at the phenethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated reagents and bases are often used for substitution reactions.
Major Products
The major products formed from these reactions include various analogs of fentanyl, such as N-(1-propyl-4-piperidyl)propionanilide and N-(1-(2-phenoxyethyl)-4-piperidyl)propionanilide .
Scientific Research Applications
N-(1-Phenacyl-4-piperidyl)propionanilide has numerous applications in scientific research:
Chemistry: Used as a reference compound in the synthesis of new opioid analogs.
Biology: Studied for its effects on opioid receptors and its role in pain modulation.
Medicine: Widely used in pain management, particularly in cancer patients and during surgeries.
Industry: Utilized in the development of new analgesic formulations and delivery systems.
Mechanism of Action
N-(1-Phenacyl-4-piperidyl)propionanilide exerts its effects by binding to the μ-opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound’s high lipophilicity allows it to cross the blood-brain barrier rapidly, contributing to its potent effects .
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid with lower potency compared to fentanyl.
Meperidine: A synthetic opioid with similar uses but less potency.
Alfentanil: A fentanyl analog with a shorter duration of action.
Uniqueness
N-(1-Phenacyl-4-piperidyl)propionanilide is unique due to its high potency, rapid onset, and versatility in various formulations (e.g., transdermal patches, lozenges) . Its ability to provide effective pain relief in both acute and chronic settings makes it a valuable compound in medical practice .
Properties
Molecular Formula |
C22H26N2O2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(1-phenacylpiperidin-4-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C22H26N2O2/c1-2-22(26)24(19-11-7-4-8-12-19)20-13-15-23(16-14-20)17-21(25)18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3 |
InChI Key |
OUJAJBQQMXDNRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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